N-Fmoc-3-benzyloxy-DL-phenylalanine

Description

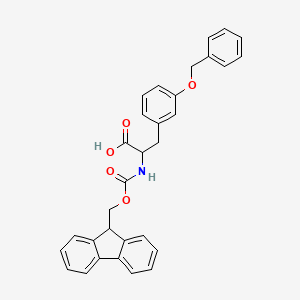

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO5/c33-30(34)29(18-22-11-8-12-23(17-22)36-19-21-9-2-1-3-10-21)32-31(35)37-20-28-26-15-6-4-13-24(26)25-14-5-7-16-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPZYXGVHWAKCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Fmoc-3-benzyloxy-DL-phenylalanine chemical structure and properties

Topic: N-Fmoc-3-benzyloxy-DL-phenylalanine: Chemical Structure, Properties, and Application in Peptide Synthesis Content Type: Technical Monograph / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary & Chemical Constitution

N-Fmoc-3-benzyloxy-DL-phenylalanine is a specialized amino acid derivative used primarily in the synthesis of peptidomimetics and biologically active peptides. Structurally, it is a derivative of meta-tyrosine (m-Tyr) where the hydroxyl group is protected as a benzyl ether, and the

The presence of the DL-stereocenter indicates a racemic mixture, making this reagent particularly useful for:

-

Combinatorial Library Screening: Rapid generation of stereoisomeric peptide libraries to probe receptor binding pockets.

-

Cost-Effective Scale-Up: Utilization in early-phase discovery where chiral resolution is performed downstream.

-

Oxidative Stress Standards: Synthesis of biomarkers mimicking hydroxyl radical damage to phenylalanine residues.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(benzyloxy)phenyl]propanoic acid |

| Common Name | Fmoc-DL-Phe(3-OBn)-OH; Fmoc-m-Tyr(Bzl)-OH |

| Molecular Formula | |

| Molecular Weight | ~493.55 g/mol |

| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM; Insoluble in Water |

| Appearance | White to off-white powder |

| Chirality | Racemic (DL-mixture) |

| Protecting Group (N-Term) | Fmoc (Base labile) |

| Protecting Group (Side Chain) | Benzyl Ether (Acid stable / Hydrogenolysis labile) |

Synthetic Utility & Orthogonal Protection Strategy

As a Senior Application Scientist, it is critical to highlight the orthogonality profile of this molecule. Unlike standard Fmoc-amino acids (e.g., Fmoc-Tyr(tBu)-OH) where the side chain is acid-labile, the 3-benzyloxy group is stable to Trifluoroacetic Acid (TFA) .

The "Permanent" Protection Nuance

When using N-Fmoc-3-benzyloxy-DL-phenylalanine in Solid Phase Peptide Synthesis (SPPS):

-

Fmoc Removal: Occurs with 20% Piperidine (Standard).

-

Resin Cleavage: Occurs with 95% TFA.

-

Result: The benzyl ether remains intact after cleavage from the resin.

Why use this?

-

Lipophilic Tuning: Retaining the benzyl group increases the hydrophobicity of the peptide, potentially enhancing membrane permeability during cell-based assays.

-

Late-Stage Functionalization: The benzyl group can be removed selectively after peptide synthesis (in solution) via catalytic hydrogenation, allowing for orthogonal modification of the phenol group.

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct deprotection triggers for the N-terminal and Side-chain groups.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Workflow

This protocol assumes the use of a standard Wang or Rink Amide resin.

Reagents:

-

Coupling: 0.2 M Amino Acid, 0.2 M HBTU (or DIC/Oxyma), 0.5 M DIEA in DMF.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Procedure:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (

min). Wash with DMF ( -

Activation: Dissolve N-Fmoc-3-benzyloxy-DL-phenylalanine (3 eq) and HBTU (2.9 eq) in DMF. Add DIEA (6 eq). Activate for 1-2 minutes.

-

Expert Note: As a racemate, coupling rates between D and L isomers may differ slightly due to steric interactions with the resin-bound peptide. Ensure extended coupling times (45-60 min) to drive completion.

-

-

Coupling: Add activated solution to resin. Shake at RT for 60 min.

-

Washing: Drain and wash with DMF (

). -

Final Cleavage: Treat resin with TFA cocktail for 2-3 hours. Precipitate filtrate in cold diethyl ether.

Post-Synthetic Benzyl Removal (Optional)

If the free hydroxyl (meta-Tyrosine) form is required, perform the following after TFA cleavage and lyophilization.

-

Dissolve the peptide in MeOH or AcOH.[1]

-

Add 10% Pd/C catalyst (10% w/w of peptide).

-

Stir under

atmosphere (balloon) for 2-4 hours. -

Filter through Celite to remove catalyst and lyophilize.

Workflow Diagram

Applications in Drug Discovery[4][5][6][7]

Opioid Receptor Ligands

The meta-hydroxyl group on phenylalanine (m-Tyr) is a critical pharmacophore in opioid peptides.

-

Mechanism: Enkephalin analogs containing m-Tyr often show altered selectivity between

(mu) and -

Usage: The benzyloxy derivative allows researchers to synthesize these analogs with the phenolic oxygen "masked" to study hydrophobic interactions in the binding pocket before revealing the active hydroxyl group [1].

Oxidative Stress Biomarkers

meta-Tyrosine is a non-physiological isomer of tyrosine produced by the attack of hydroxyl radicals on phenylalanine.

-

Protocol: Researchers use Fmoc-3-benzyloxy-DL-phenylalanine to synthesize authentic peptide standards containing m-Tyr. These standards are used to calibrate LC-MS/MS assays for detecting oxidative protein damage in biological samples [2].

Peptidomimetics & SAR

In Structure-Activity Relationship (SAR) studies, the 3-benzyloxy group serves as a bulky, hydrophobic probe.

-

Logic: If a peptide retains potency with the bulky benzyl group attached, it suggests the receptor pocket at that position is large and hydrophobic. If potency is lost but regained upon hydrogenolysis (removal of Bzl), it confirms the necessity of a hydrogen-bond donor (OH group) at the meta position.

Quality Control & Characterization

Due to the racemic nature (DL) of the starting material, QC is more complex than with enantiopure amino acids.

HPLC Analysis

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna,

). -

Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

-

Expectation: If the peptide sequence is short, you may observe diastereomeric splitting .

-

Example: For a dipeptide L-Ala-DL-Phe(3-OBn), you will likely see two distinct peaks (L-L and L-D) with identical Mass-to-Charge (m/z) ratios but different retention times.

-

Action: Do not discard the product if you see a "doublet" peak; this is intrinsic to the DL starting material.

-

Mass Spectrometry

-

Ionization: ESI+

-

Diagnostic Fragment: Look for the loss of the benzyl group (M - 91 Da) in fragmentation patterns, which confirms the presence of the benzyl ether.

References

-

Schiller, P. W., et al. (1981). "Synthesis and opioid activity of enkephalin analogues containing meta-tyrosine." Journal of Medicinal Chemistry.

-

Molnar, G. A., et al. (2016).[2] "Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress." Current Medicinal Chemistry.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6] Chemical Reviews.

-

BenchChem. (2025).[7][8] "A Comparative Guide to the Orthogonality of the Benzyl Protecting Group in Fmoc Solid-Phase Peptide Synthesis."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chempep.com [chempep.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

Technical Guide: Fmoc-m-benzyloxy-DL-phenylalanine vs. L-Enantiomer in Drug Discovery

Executive Summary: The Stereochemical Imperative

In the high-stakes arena of peptide therapeutics, the choice between Fmoc-m-benzyloxy-L-phenylalanine (L-isomer) and its DL-racemate is rarely a matter of simple cost reduction. It is a strategic decision that impacts solubility, coupling kinetics, and ultimately, the biological fidelity of the final drug candidate.

This guide dissects the critical technical divergences between these two forms. While the L-enantiomer is the gold standard for bioactive sequence preservation, the DL-mixture serves a distinct utility in initial Structure-Activity Relationship (SAR) scanning. We will explore the physicochemical behaviors—specifically the hydrogelation propensity of the L-form versus the amorphous solubility of the racemate—and provide validated protocols to mitigate the notorious racemization risks associated with electron-rich aromatic side chains.

Molecular Architecture & Physicochemical Divergence

Structural Definition

The molecule is a phenylalanine derivative substituted at the meta (3-position) of the phenyl ring with a benzyloxy group.

-

Modification: 3-Benzyloxy (-O-CH₂-Ph) substitution.

-

Function: Introduces significant steric bulk and hydrophobicity (

interactions) at a position distinct from the natural tyrosine (4-OH) or phenylalanine (H).

The "Gelation Gap" (Critical for Handling)

One of the most overlooked operational differences is the self-assembly behavior. Fmoc-protected aromatic amino acids are well-documented hydrogelators.[4]

-

The L-Enantiomer (Ordered Assembly): Fmoc-m-benzyloxy-L-phenylalanine possesses the requisite chiral centers to facilitate unidirectional

stacking between the fluorenyl groups and the side-chain benzyl rings. In concentrated solutions (e.g., DMF/Water mixes used in coupling), this often leads to the formation of nanofibrillar hydrogels .-

Operational Risk: High viscosity can block automated synthesizer lines or reduce diffusion rates inside resin pores.

-

-

The DL-Racemate (Entropic Disruption): The presence of the D-isomer acts as a "defect" in the supramolecular lattice. It disrupts the long-range stacking required for fibril formation. Consequently, the DL-mixture typically exhibits higher solubility and remains an amorphous solution, making it easier to handle in high-throughput screening (HTS) workflows.

| Feature | Fmoc-m-benzyloxy-L-Phe | Fmoc-m-benzyloxy-DL-Phe |

| Stereochemistry | Pure (S)-configuration (>99.5% ee) | 50:50 mixture of (S) and (R) |

| Solubility State | Prone to gelation/fibril formation | Amorphous/Free-flowing solution |

| Melting Point | Sharp, distinct (typically 180-190°C range) | Broad or depressed (eutectic behavior) |

| Primary Use | Lead Optimization, Clinical Candidates | Positional Scanning, Cost-Effective Screening |

Synthetic Implications in SPPS

The Racemization Mechanism

The electron-rich benzyloxy group at the meta position can inductively stabilize the enolate intermediate formed during activation. This increases the risk of racemization via the 5(4H)-oxazolone pathway, particularly for the L-isomer.

If you are using the L-enantiomer, preserving chirality is paramount. If you are using the DL-mixture, the rate of coupling may vary slightly between enantiomers due to the chiral environment of the resin-bound peptide, leading to "kinetic resolution" where the final product is not exactly 50:50.

Figure 1: The oxazolone pathway is the primary vector for loss of chiral purity. The benzyloxy side chain can electronically influence the stability of the enolate intermediate.

Validated Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols include built-in "stop/go" checkpoints.

Protocol A: High-Fidelity Coupling of the L-Enantiomer

Objective: Couple Fmoc-m-benzyloxy-L-Phe with <0.5% racemization.

-

Reagent Selection: Avoid HBTU/HATU with DIEA (Base-driven activation promotes oxazolone). Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .

-

Dissolution (The Checkpoint):

-

Dissolve 0.1 mmol amino acid in minimal DMF.

-

Observation: If solution becomes cloudy or gels within 5 minutes, add 0.1 M LiCl (Lithium Chloride) to disrupt hydrogen bonding.

-

-

Activation:

-

Add 1.0 eq Oxyma Pure.

-

Add 1.0 eq DIC.

-

Pre-activation time:Strictly < 2 minutes . (Longer activation increases racemization risk).

-

-

Coupling:

-

Add to resin.[5] Reaction time: 45–60 minutes at Room Temp.

-

-

Validation (Kaiser Test): Must be negative (colorless beads).

Protocol B: Chiral Resolution (Analytical)

Objective: Quantify the L vs. D ratio in a peptide synthesized with the DL-mixture.

-

Column: Phenomenex Lux Cellulose-1 or Cellulose-2 (Polysaccharide-based).

-

Mobile Phase: 0.1% TFA in Heptane/Ethanol (80:20) – Normal Phase mode often separates Fmoc-derivatives better than Reverse Phase.

-

Detection: UV at 254 nm (Strong signal from Fluorenyl and Benzyloxy groups).

-

Expected Result: Baseline separation of L and D isomers.

Strategic Application in Drug Discovery

When should you use the DL-mixture versus the expensive L-enantiomer?

The "Positional Scanning" Workflow

In early discovery, you may not know if the meta-benzyloxy pocket is permissive.

-

Step 1 (Screening): Use Fmoc-m-benzyloxy-DL-phenylalanine .

-

Rationale: It is cost-effective. If the biological assay shows zero activity, the steric bulk at that position is likely forbidden, regardless of chirality.

-

-

Step 2 (Deconvolution): If activity is observed, synthesize the pure L-isomer .

-

Compare: If L-isomer activity

DL-mixture activity (adjusted for concentration), the receptor is permissive but not stereoselective. -

Compare: If L-isomer activity >> DL-mixture, the interaction is stereospecific.

-

Figure 2: Strategic decision matrix for utilizing DL vs L enantiomers in hit-to-lead optimization.

References

-

Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Link

-

Elsawy, M., et al. (2012).[6] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions.[6] Journal of Peptide Science.[6] Link

- Smith, A.M., et al. (2008). Fmoc-diphenylalanine self-assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets. Advanced Materials.

-

Chem-Impex International. Product Specifications: Fmoc-L-Phe(3-OBzl)-OH vs DL derivatives.Link

-

Behrendt, R., White, P., & Offer, J. (2016).[6] Advances in Fmoc solid-phase peptide synthesis.[6] Journal of Peptide Science.[6] (Authoritative review on Oxyma/DIC coupling to prevent racemization).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. FMOC-L-Phenylalanine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide: Applications of N-Fmoc-3-benzyloxy-DL-phenylalanine in Peptide Synthesis

[1]

Executive Summary

N-Fmoc-3-benzyloxy-DL-phenylalanine is a specialized, non-proteinogenic amino acid building block used primarily in the synthesis of opioid receptor ligands , peptidomimetics , and combinatorial peptide libraries . Chemically, it functions as a protected derivative of meta-tyrosine (m-Tyr), where the phenolic hydroxyl at the 3-position is masked by a benzyl ether.[1]

This compound occupies a critical niche in drug discovery for two reasons:

-

Positional Isomerism: It allows the introduction of a hydroxyl group at the meta position of the aromatic ring, a modification known to drastically alter receptor selectivity (e.g.,

vs. -

Orthogonal Protection: The benzyl (Bzl) protecting group is stable to standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc chemistry. This enables the synthesis of peptides containing the hydrophobic O-benzyl ether moiety, or allows for late-stage, selective deprotection of the phenol via hydrogenolysis.

Chemical Profile & Strategic Utility[1]

Structural Analysis[1]

-

Core Scaffold: Phenylalanine derivative with a benzyloxy group at the meta (3-) position.

-

N-Terminus Protection: Fmoc (9-fluorenylmethoxycarbonyl), compatible with standard base-labile SPPS.[2]

-

Side-Chain Protection: Benzyl ether (Bzl).[2] Unlike tert-butyl (tBu) ethers, the Bzl group is acid-stable under standard TFA cleavage conditions.

-

Stereochemistry: Racemic (DL). While natural peptides utilize L-amino acids, the DL-form is strategically employed in stereochemical scanning (SAR studies) to probe receptor pocket constraints or to synthesize diastereomeric mixtures for subsequent separation.

The "Meta-Tyrosine" Effect

In medicinal chemistry, shifting a functional group from the para to the meta position is a classic bioisosteric replacement. In opioid peptides (e.g., enkephalins, dermorphins), replacing L-Tyr with L-m-Tyr often retains high affinity but modifies intrinsic efficacy or receptor subtype selectivity.[1] The 3-benzyloxy derivative serves as the direct precursor to these m-Tyr residues.

Racemic (DL) Utility

The use of the DL-racemate is intentional in early-phase discovery:

-

Diastereomeric Libraries: Coupling a DL-amino acid to a chiral peptide chain generates a mixture of diastereomers (e.g., L-L-L and L-D-L).[1] These can often be separated by reverse-phase HPLC, allowing simultaneous access to both analogues from a single synthesis.[1]

-

Cost-Efficiency: Racemic building blocks are significantly more cost-effective for initial high-throughput screening (HTS) libraries.

Solid-Phase Peptide Synthesis (SPPS) Integration[1]

Compatibility

This building block is fully compatible with standard Fmoc/tBu protocols. However, the hydrophobicity of the benzyl group and the steric bulk of the Fmoc group require optimized coupling conditions to prevent aggregation, particularly in longer sequences.

Coupling Protocol (Standard Scale: 0.1 mmol)

Reagents:

-

Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU for difficult sequences.

-

Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Workflow:

-

Fmoc Removal: Treat resin with 20% Piperidine in DMF (

min). Wash with DMF ( -

Activation: Dissolve N-Fmoc-3-benzyloxy-DL-phenylalanine (4.0 eq) and HBTU (3.9 eq) in minimum DMF. Add DIEA (8.0 eq). Allow pre-activation for 2-3 minutes.

-

Coupling: Add the activated solution to the resin. Agitate for 60–90 minutes at room temperature.

-

Monitoring: Perform a Kaiser test (ninhydrin) to ensure complete coupling. If positive (blue beads), re-couple using PyBOP/HOAt.[1]

The Cleavage Paradox (Critical)

In standard Fmoc SPPS, the final cleavage uses 95% TFA.[1]

-

Result: The peptide is cleaved from the resin, and acid-labile side chains (tBu, Boc, Trt) are removed.[1][5]

-

Exception: The 3-benzyloxy group remains intact .

-

Outcome: You isolate the O-benzyl-protected peptide .

-

Strategic Use: This is desirable if you want to test the hydrophobic analogue. If you require the free phenol (m-Tyr), you must perform a secondary deprotection (see Section 3).[1]

-

Post-Synthetic Modification & Deprotection[1][2]

To generate the free meta-tyrosine residue, the benzyl ether must be cleaved. Since it survives TFA, this requires a separate step.[1]

Protocol A: Catalytic Hydrogenolysis (Mild & Clean)

This is the preferred method for removing the benzyl group after the peptide has been cleaved from the resin and purified.

-

Applicability: Peptides lacking sulfur (Cys, Met) which poisons the catalyst.[1]

-

Reagents: 10% Pd/C,

gas (balloon), Methanol/Acetic Acid. -

Procedure:

-

Dissolve the purified peptide in MeOH:AcOH (9:1).

-

Add 10% Pd/C (10-20% by weight of peptide).

-

Stir under

atmosphere for 2–12 hours. -

Filter through Celite to remove catalyst. Lyophilize.

-

Protocol B: "Hard" Acid Cleavage (TFMSA or HF)

If Hydrogenolysis is not possible (e.g., Cys-containing peptides), use strong acids.[1]

-

Reagents: TFMSA (Trifluoromethanesulfonic acid) or anhydrous HF.

-

Note: This is harsh and typically performed on-resin or requires specialized apparatus (HF line). In modern Fmoc labs, this is less common; simpler protecting groups (like 2-Cl-Trt) are preferred if available, but for the specific 3-benzyloxy derivative, TFMSA/TFA cocktails can be effective.[1]

Visualizing the Workflow

The following diagram illustrates the divergent pathways available when using this building block: Pathway A yields the lipophilic O-Benzyl analogue, while Pathway B yields the free hydroxyl m-Tyr analogue.

Caption: Divergent synthesis workflow for N-Fmoc-3-benzyloxy-DL-phenylalanine. Note the stability of the benzyl group during TFA cleavage, allowing access to two distinct chemical series.

Case Study: Opioid Ligand Engineering

The Target

Researchers targeting the

The Experiment

Using N-Fmoc-3-benzyloxy-DL-phenylalanine , a library of Enkephalin analogues (Tyr-Gly-Gly-Phe-Met) is synthesized where the native Tyr

-

Synthesis: The DL-mixture is coupled at position 1.

-

Cleavage: TFA cleavage yields the [3-Benzyloxy-Phe

]-Enkephalin .-

Assay 1: This lipophilic analogue is tested for blood-brain barrier (BBB) penetration.

-

-

Deprotection: A portion is hydrogenated to yield [m-Tyr

]-Enkephalin .-

Assay 2: The racemic mixture is separated by HPLC into L-m-Tyr and D-m-Tyr analogues.

-

Result: The L-m-Tyr analogue often shows retained affinity but altered signaling bias compared to the natural p-Tyr parent.

-

Data Summary Table[1][8]

| Analogue Type | Chemical State | Key Property | Typical Application |

| 3-Benzyloxy-Phe | Masked Phenol (Ether) | High Hydrophobicity | BBB penetration studies; Prodrug design. |

| m-Tyr (L-isomer) | Free Phenol (meta) | Modified H-bonding | Receptor subtype selectivity ( |

| m-Tyr (D-isomer) | Free Phenol (meta) | Proteolytic Stability | Metabolic stability enhancement; Retro-inverso design. |

References

-

BenchChem. "Application of Fmoc-DL-Phe-OH in Peptide-Based Therapeutics." BenchChem Application Notes. (Accessed via search context).[1]

-

Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Strategies." Technical Library. .

-

National Institutes of Health (NIH). "Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics." PubMed Central. .

-

Chem-Impex. "Fmoc-O-benzyl-L-tyrosine: Applications in Peptide Synthesis." Product Catalog & Applications. .

-

Frontiers in Chemistry. "Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides." Frontiers Journal. .[1]

Technical Guide: Solubility & Handling of Racemic Fmoc-3-Benzyloxy-Phenylalanine in DMF

Topic: Solubility and Handling of Racemic Fmoc-3-Benzyloxy-Phenylalanine in DMF Content Type: In-Depth Technical Guide Audience: Researchers, Peptide Chemists, and Drug Discovery Professionals

Executive Summary

Racemic Fmoc-3-benzyloxy-phenylalanine (Fmoc-DL-Phe(3-OBzl)-OH), often utilized in combinatorial chemistry and peptide library synthesis, presents specific solubility characteristics governed by its hydrophobic benzyl ether moiety and the fluorenylmethoxycarbonyl (Fmoc) protecting group. While N,N-Dimethylformamide (DMF) is the industry-standard solvent for Solid-Phase Peptide Synthesis (SPPS), the meta-substitution pattern and racemic crystal packing of this amino acid require precise handling to ensure complete dissolution and prevent on-resin aggregation.

This guide provides a scientifically grounded protocol for solubilizing Fmoc-DL-Phe(3-OBzl)-OH in DMF, establishing a self-validating workflow to guarantee reactive availability during coupling cycles.

Physicochemical Profile & Solubility Dynamics

Structural Determinants of Solubility

The solubility of Fmoc-3-benzyloxy-phenylalanine is dictated by the interplay between its lipophilic protecting groups and the polar aprotic nature of DMF.

-

The Fmoc Group: Provides global hydrophobicity but can induce π-π stacking interactions, potentially leading to gelation at high concentrations.

-

The 3-Benzyloxy (Meta-Bzl) Group: Unlike the para-substituted isomer (Fmoc-Tyr(Bzl)-OH), the meta-substitution creates a "kinked" geometry. This steric irregularity often disrupts crystal lattice energy more effectively than the para-isomer, theoretically enhancing solubility.

-

Racemic Nature (DL): The presence of both enantiomers disrupts the uniform crystal packing found in pure L- or D-isomers. Consequently, the racemic mixture typically exhibits a higher rate of dissolution and higher saturation limits compared to its enantiopure counterparts.

Quantitative Solubility Benchmarks

Based on structural analogs (Fmoc-Tyr(Bzl)-OH) and general SPPS standards, the following solubility thresholds apply for peptide synthesis grade DMF at 25°C:

| Parameter | Value / Range | Context |

| Standard SPPS Concentration | 0.2 M | Ideal for automated synthesizers to ensure rapid kinetics. |

| High-Concentration Limit | ~0.5 M | Achievable with sonication; used for manual "difficult" couplings. |

| Saturation Point (Est.) | > 0.6 M | Not recommended for routine use due to viscosity and potential precipitation. |

| Dissolution Rate | Moderate | Requires vortexing or sonication due to hydrophobic bulk. |

Critical Insight: While soluble, the benzyl ether linkage is sensitive to strong acids. Ensure DMF is amine-free (to prevent premature Fmoc removal) and acid-free (to protect the benzyl ether).

Experimental Protocol: The Dissolution Workflow

This protocol is designed to be self-validating . The user confirms the solution state at specific checkpoints before proceeding to the expensive coupling step.

Reagents & Equipment

-

Solvent: DMF (Peptide Synthesis Grade,

99.8%, amine-free). -

Compound: Fmoc-DL-Phe(3-OBzl)-OH (Racemic).

-

Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz), 0.45 µm PTFE syringe filter (optional for automated lines).

Step-by-Step Methodology

Step 1: Calculation & Weighing Calculate the mass required for a 0.2 M solution.

-

Formula:

-

Validation: Ensure the balance is calibrated. Weigh the powder into a dry, inert vessel (polypropylene or glass).

Step 2: Solvent Addition (Two-Stage Method) Do not add the full volume of DMF at once.

-

Add 70% of the calculated DMF volume.

-

This creates a high-concentration slurry that increases particle-solvent friction during vortexing, speeding up the initial breakup of aggregates.

Step 3: Mechanical Dispersion

-

Vortex vigorously for 30-60 seconds.

-

Observation: The solution should turn from a slurry to a cloudy suspension or clear solution.

Step 4: Sonication (The "Clarification" Step) Place the vessel in an ultrasonic bath for 1-3 minutes.

-

Mechanism: Cavitation disrupts intermolecular π-π stacking of the Fmoc groups.

-

Validation: Hold the vial up to a light source. The solution must be crystal clear with no "schlieren" lines (swirls indicating density differences) or particulate matter.

Step 5: Final Dilution Add the remaining 30% of DMF to reach the target volume. Invert 5 times to mix.

Visualization: Dissolution Logic Flow

Caption: Logical workflow for preparing Fmoc-DL-Phe(3-OBzl)-OH solution, ensuring visual validation at key checkpoints.

Troubleshooting & Optimization

Even with a robust protocol, variations in batch purity or environmental conditions can affect solubility.

Issue: Persistent Haze or Gelation

If the solution remains cloudy after sonication, it indicates strong intermolecular aggregation or moisture contamination.

-

Root Cause 1: Wet DMF. Water acts as an anti-solvent for hydrophobic Fmoc-amino acids.

-

Fix: Use fresh, anhydrous DMF.[1]

-

-

Root Cause 2: Aggregation.

-

Fix: Add DMSO (Dimethyl Sulfoxide) up to 10% (v/v). DMSO is a more powerful disruptor of secondary structures than DMF.

-

Alternative: Add a chaotropic salt like LiCl (0.4 M) if the amino acid is intended for a difficult sequence coupling, though this is rare for the monomer solution itself.

-

Issue: Re-precipitation on Standing

Racemic mixtures can sometimes crystallize out if the solution is supersaturated and left undisturbed (Ostwald ripening).

-

Protocol Adjustment: Prepare solutions fresh (within 24 hours of use).

-

Storage: If storage is necessary, keep at room temperature (20-25°C). Do not refrigerate the DMF solution, as cooling drastically reduces solubility and promotes precipitation.

References

-

MedChemExpress. N-Fmoc-O-benzyl-L-tyrosine (Structural Analog Data). Retrieved from

-

Chem-Impex International. Fmoc-L-Tyr(Bzl)-OH Technical Data Sheet. Retrieved from

-

BenchChem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from

-

Bachem. Fmoc-Phe-OH and Derivatives Solubility Profiles. (General Reference for Fmoc-Phe derivatives). Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of N-Fmoc-3-benzyloxy-DL-phenylalanine

Introduction

N-Fmoc-3-benzyloxy-DL-phenylalanine is a crucial building block in the field of peptide synthesis and drug development.[1] As a derivative of the essential amino acid phenylalanine, its unique structure, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a benzyl ether protecting the hydroxyl group of the tyrosine analogue, makes it an invaluable component for constructing complex peptides with enhanced stability and specific functionalities.[1] This guide provides a comprehensive overview of the synthesis pathways, precursors, and underlying chemical principles for the preparation of this important compound, tailored for researchers, scientists, and professionals in drug development.

The strategic use of protecting groups is fundamental to successful peptide synthesis.[2][3][4] The Fmoc group provides temporary protection for the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, without affecting other protecting groups.[5][6] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[6][7] The benzyl group, protecting the side-chain hydroxyl, is stable to these conditions but can be cleaved using strong acids like trifluoroacetic acid (TFA), often concurrently with the cleavage of the peptide from the resin support.[5][6]

This guide will delve into the core methodologies for synthesizing N-Fmoc-3-benzyloxy-DL-phenylalanine, offering not just procedural steps but also the rationale behind the experimental choices, ensuring a deep understanding of the chemical transformations involved.

Synthesis Pathways and Precursors

The synthesis of N-Fmoc-3-benzyloxy-DL-phenylalanine can be conceptually broken down into two primary stages:

-

Synthesis of the core amino acid, 3-benzyloxy-DL-phenylalanine.

-

N-terminal protection of 3-benzyloxy-DL-phenylalanine with the Fmoc group.

The overall synthetic approach is illustrated in the following workflow diagram:

Caption: General workflow for the synthesis of N-Fmoc-3-benzyloxy-DL-phenylalanine.

Part 1: Synthesis of 3-benzyloxy-DL-phenylalanine

The precursor, 3-benzyloxy-DL-phenylalanine, is not a naturally occurring amino acid and must be synthesized. The most common and direct approach involves the benzylation of the hydroxyl group of 3-hydroxy-DL-phenylalanine (m-tyrosine).

Key Precursors:

-

3-Hydroxy-DL-phenylalanine (m-Tyrosine): The foundational building block.

-

Benzyl Bromide or Benzyl Chloride: The benzylating agent.

-

A suitable base: Such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

A suitable solvent: Often a polar aprotic solvent like dimethylformamide (DMF) or a biphasic system.

Reaction Mechanism and Rationale:

The synthesis proceeds via a Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group of m-tyrosine, which is more acidic than the carboxylic acid proton under specific conditions or can be selectively deprotonated. The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction to form the benzyl ether.

It is crucial to control the reaction conditions to avoid side reactions, such as N-benzylation or esterification of the carboxylic acid. Using a moderate excess of the benzylating agent and carefully controlling the temperature and reaction time are key to achieving a good yield of the desired product.

Part 2: N-Fmoc Protection of 3-benzyloxy-DL-phenylalanine

Once 3-benzyloxy-DL-phenylalanine is obtained, the next critical step is the introduction of the Fmoc protecting group onto the α-amino group.[8] This is a standard procedure in peptide chemistry, and several reagents can be employed for this purpose.

Key Precursors:

-

3-benzyloxy-DL-phenylalanine: The amino acid to be protected.

-

9-Fluorenylmethyl-chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): The Fmoc-donating reagent. Fmoc-OSu is often preferred as it tends to produce cleaner reactions with fewer side products.

-

A base: Typically a mild inorganic base like sodium bicarbonate or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

A solvent system: Often a mixture of an organic solvent (like dioxane or acetone) and water to dissolve both the amino acid and the Fmoc reagent.

Reaction Mechanism and Rationale:

The protection reaction is a nucleophilic acyl substitution. The amino group of 3-benzyloxy-DL-phenylalanine acts as a nucleophile, attacking the carbonyl carbon of the Fmoc reagent. The base serves to neutralize the hydrochloric acid or N-hydroxysuccinimide byproduct formed during the reaction, driving the reaction to completion and preventing the protonation of the starting amine.

The choice of base is important to prevent racemization, especially for chiral amino acids.[9] Mild bases are generally preferred. The reaction is typically carried out at or below room temperature to minimize side reactions.

The following diagram illustrates the Fmoc protection step:

Caption: Key components and transformation in the Fmoc protection of 3-benzyloxy-DL-phenylalanine.

Experimental Protocols

Synthesis of 3-benzyloxy-DL-phenylalanine

Materials:

-

3-Hydroxy-DL-phenylalanine (m-Tyrosine)

-

Benzyl bromide

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 3-hydroxy-DL-phenylalanine in an aqueous solution of sodium hydroxide at room temperature.

-

Slowly add benzyl bromide to the solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-benzyloxy-DL-phenylalanine.

N-Fmoc Protection of 3-benzyloxy-DL-phenylalanine

Materials:

-

3-benzyloxy-DL-phenylalanine

-

9-Fluorenylmethyl-chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend 3-benzyloxy-DL-phenylalanine in a mixture of dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of Fmoc-Cl in dioxane to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Once the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer with dilute HCl to precipitate the N-Fmoc-3-benzyloxy-DL-phenylalanine.

-

Filter the product, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[10]

Data Presentation

| Parameter | 3-benzyloxy-DL-phenylalanine | N-Fmoc-3-benzyloxy-DL-phenylalanine |

| Molecular Formula | C16H17NO3 | C31H27NO5 |

| Molecular Weight | 271.31 g/mol | 493.55 g/mol [11] |

| Typical Yield | 70-85% | 85-95% |

| Appearance | White to off-white solid | White to off-white powder |

| Key Analytical Techniques | NMR, IR, Mass Spectrometry | NMR, IR, Mass Spectrometry, HPLC |

Conclusion

The synthesis of N-Fmoc-3-benzyloxy-DL-phenylalanine is a well-established process that relies on fundamental organic reactions. A thorough understanding of the reaction mechanisms and the role of each reagent is paramount for achieving high yields and purity. The protocols outlined in this guide provide a robust framework for the successful synthesis of this important protected amino acid. By carefully controlling reaction conditions and employing appropriate purification techniques, researchers can reliably produce high-quality N-Fmoc-3-benzyloxy-DL-phenylalanine for their peptide synthesis and drug discovery endeavors.

References

- Amino Acid Derivatives for Peptide Synthesis. (n.d.).

-

Inverse Peptide Synthesis Using Transient Protected Amino Acids. (2024, February 5). ACS Publications. Retrieved from [Link]

-

Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. Retrieved from [Link]

-

N-Fmoc-L-tyrosine Benzyl Ester. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Fmoc-Tyr(Bzl)-OH. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).

-

Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Rapid and efficient method for the preparation of Fmoc‐amino acids starting from 9‐fluorenylmethanol. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine. (n.d.). PrepChem.com. Retrieved from [Link]

- Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.). Google Patents.

-

Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017, June 14). Semantic Scholar. Retrieved from [Link]

- Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®. (n.d.). Merck Millipore.

-

Phenylalanine and derivatives as versatile low-molecular-weight gelators: design, structure and tailored function. (2018). Biomaterials Science (RSC Publishing). Retrieved from [Link]

-

Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. (n.d.). ResearchGate. Retrieved from [Link]

-

Phenylalanine. (n.d.). Wikipedia. Retrieved from [Link]

-

Biosynthesis of L-phenylalanine from aromatic precursor benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. bachem.com [bachem.com]

- 8. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]

- 11. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

Technical Guide: Fmoc-Protected meta-Tyrosine Benzyl Ether Derivatives

This is an in-depth technical guide on the synthesis, application, and solid-phase handling of Fmoc-protected meta-tyrosine benzyl ether derivatives .

Executive Summary & Chemical Logic

Fmoc-m-Tyr(Bzl)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-meta-tyrosine O-benzyl ether) is a specialized non-canonical amino acid building block. Unlike its naturally occurring isomer (para-tyrosine), meta-tyrosine (m-Tyr) introduces unique steric and electronic properties into peptide backbones.

Why This Derivative Matters

-

Metabolic Stability: As a non-proteinogenic amino acid, m-Tyr confers resistance to enzymatic degradation (proteolysis) when incorporated into biologically active peptides (e.g., enkephalins, neurotensin analogs).

-

Orthogonal Protection: The Benzyl (Bzl) ether linkage is acid-stable under standard Fmoc cleavage conditions (95% TFA). This allows for the synthesis of peptides where the phenolic hydroxyl remains protected after cleavage from the resin, facilitating:

-

Post-synthetic fragment condensation.

-

Preservation of hydrophobicity for membrane penetration.

-

Late-stage diversification via catalytic hydrogenation.[1]

-

-

Pharmacological Tuning: The shift of the hydroxyl group from the 4-position (para) to the 3-position (meta) alters the hydrogen-bonding network within receptor binding pockets (e.g.,

-opioid receptors), often enhancing selectivity.

Synthesis of the Building Block

Since Fmoc-m-Tyr(Bzl)-OH is not a standard commodity reagent like its para counterpart (CAS 71989-40-7), researchers often must synthesize it. The most robust route utilizes Copper(II) complexation to selectively protect the

Synthesis Protocol

Phase 1: Copper(II) Complex Formation

-

Reagents: m-Tyrosine, CuSO

·5H -

Mechanism: Copper forms a stable bis-chelate with the amino acid backbone, masking the N and C termini.

-

Procedure: Dissolve m-Tyr in 2N NaOH. Add aqueous CuSO

. The solution turns deep blue. Heat to 60°C for 30 min. Cool and filter the blue precipitate (the copper complex).

Phase 2: O-Benzylation

-

Reagents: Copper complex (from Phase 1), Benzyl bromide (BnBr), DMF, Methanol, DIEA.

-

Procedure: Suspend the copper complex in DMF/MeOH (1:1). Add 1.2 eq of Benzyl bromide and 1.1 eq of DIEA. Stir at room temperature for 12-18 hours. The phenol is alkylated to the benzyl ether.

-

Critical Check: Monitor by TLC. The complex should remain blue/purple but shift in R

.

Phase 3: Decomplexation & Fmoc Protection

-

Reagents: EDTA (disodium salt), Acetone, Fmoc-OSu, NaHCO

. -

Procedure:

-

Decomplexation: Triturate the benzylated complex with aqueous EDTA or 1N HCl to chelate the copper. The white solid (H-m-Tyr(Bzl)-OH) precipitates. Wash extensively with water to remove Cu-EDTA.

-

Fmoc Protection: Dissolve the free amino acid in Water/Acetone (1:1) with NaHCO

(2 eq). Add Fmoc-OSu (1.1 eq) dropwise. Stir for 4 hours. -

Workup: Acidify with HCl to pH 2. Extract into Ethyl Acetate.[2] Wash with brine, dry over MgSO

, and concentrate. Recrystallize from EtOAc/Hexane.

-

Visualizing the Synthesis Workflow

Figure 1: Chelate-based synthesis route ensuring regiospecific O-alkylation of meta-tyrosine.

Solid-Phase Peptide Synthesis (SPPS) Integration

Orthogonal Protection Logic

In standard Fmoc SPPS, Tyrosine is protected with tert-butyl (tBu), which is removed by TFA. By using Benzyl (Bzl) , you create an orthogonal system:

-

Fmoc: Removed by Base (Piperidine).

-

tBu/Boc: Removed by Acid (TFA).

-

Bzl: Stable to TFA ; Removed by HF, TFMSA, or Hydrogenation.

Experimental Protocol: Coupling & Cleavage

| Step | Reagent/Condition | Purpose/Notes |

| 1. Coupling | HBTU/DIEA or DIC/Oxyma (3 eq) | Standard Coupling: The bulky Bzl group at the meta position may slightly retard kinetics. Double coupling (2 x 30 min) is recommended. |

| 2. Fmoc Removal | 20% Piperidine/DMF | Standard Deprotection: Monitor UV absorbance of the dibenzofulvene adduct. |

| 3. Resin Cleavage | TFA / TIS / H | Cleavage from Resin: This cocktail removes the peptide from the resin and cleaves tBu/Boc/Trt groups. The m-Tyr(Bzl) ether remains intact. |

| 4. Final Deprotection | Catalytic Hydrogenation (H | Optional: Perform this in solution after purification if the free phenol is required. Caution: Do not use if peptide contains Cys/Met (sulfur poisons Pd). |

| 5. Alternative | TFMSA / TFA or HF | Strong Acid: Use if sulfur is present.[3] Requires specialized handling (HF is highly toxic).[3] |

Deprotection Decision Matrix

Figure 2: Decision matrix for handling the Benzyl ether moiety during post-synthesis processing.

Applications & Case Studies

A. Opioid Receptor Selectivity

Meta-tyrosine is frequently used to probe the "tyramine" pharmacophore in opioid peptides.

-

Mechanism: In endogenous enkephalins (Tyr-Gly-Gly-Phe-Met), the para-hydroxyl of Tyr

is critical for hydrogen bonding with His -

Modification: Replacing Tyr

with m-Tyr alters the angle of this H-bond. -

Outcome: Studies show that m-Tyr analogs often retain high affinity but display altered efficacy or selectivity profiles between

(MOR) and

B. Metabolic Stability (Proteolysis Resistance)

Peptides containing non-canonical amino acids are poor substrates for endogenous proteases.

-

Application: Incorporating m-Tyr into Neurotensin (NT) analogs (e.g., at position 11) significantly extends plasma half-life compared to the native para-Tyr peptide.

-

Data Point: Analogs modified with m-Tyr have shown >24h stability in plasma assays, whereas native peptides degrade in minutes.

References

-

Synthesis of Tyrosine Derivatives: Organic Syntheses Procedure for O-Benzyl-L-Tyrosine (Adapted for meta-isomer). Source:

-

Fmoc SPPS & Orthogonality: Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Strategies. Source:

-

Meta-Tyrosine in Opioids: Optimized Opioid-Neurotensin Multitarget Peptides: Structure–Activity Relationship Studies. Source:

-

Toxicity & Biology of m-Tyr: Toxicity of meta-Tyrosine and its role in oxidative stress. Source:

-

Cleavage Cocktails: Cleavage of Benzyl Ethers in Peptide Synthesis (TFMSA vs HF). Source:

Sources

An In-depth Technical Guide to the Chemical Stability of Benzyloxy Side-Chain Protection in Fmoc Solid-Phase Peptide Synthesis

Introduction: The Critical Role of Orthogonal Protection in Peptide Synthesis

In the precise world of solid-phase peptide synthesis (SPPS), the strategic selection and management of protecting groups are paramount to the successful assembly of complex peptide sequences.[1][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the dominant approach, celebrated for its mild deprotection conditions and orthogonality.[3][4] This strategy hinges on the use of a base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for the "permanent" protection of reactive amino acid side chains.[5][6]

Among the arsenal of side-chain protecting groups, the benzyl (Bzl) ether, commonly used for hydroxyl-containing residues like Tyrosine (Tyr), Serine (Ser), and Threonine (Thr), presents a unique stability profile.[7][8] While the more common tert-butyl (tBu) based protecting groups are cleaved with moderate acids like trifluoroacetic acid (TFA), the benzyl group's increased stability offers both advantages and challenges.[9] This guide provides a comprehensive technical analysis of the benzyloxy side chain's chemical stability within the Fmoc framework, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our claims in authoritative references.

The Orthogonality of Benzyl Protection in the Fmoc/tBu Framework

The principle of orthogonality in SPPS dictates that different classes of protecting groups can be selectively removed without affecting others.[1][5] The standard Fmoc/tBu strategy provides a robust orthogonal system where the base-labile Fmoc group is removed at each cycle with piperidine, while the acid-labile tBu-based side-chain protecting groups remain intact until the final cleavage step with TFA.[3][6]

The benzyloxy group introduces a third dimension of orthogonality. It is exceptionally stable to both the basic conditions of Fmoc removal and the standard acidic TFA cleavage cocktails used for tBu-based groups.[9] This heightened stability is a double-edged sword: it provides an opportunity for the synthesis of protected peptide fragments but also necessitates harsher or more specific deprotection methods.

Stability to Base: Piperidine Treatment

The benzyloxy group, as a benzyl ether, is highly stable under the basic conditions used for Fmoc deprotection (typically 20-50% piperidine in DMF).[3][7] This stability is crucial for maintaining the integrity of the side-chain protection throughout the iterative cycles of peptide chain elongation. The electron-donating nature of the oxygen atom in the ether linkage does not render the benzyl group susceptible to nucleophilic attack by piperidine.

Stability to Acid: The TFA Challenge

While generally considered stable to TFA, the lability of the benzyl ether linkage is significantly influenced by the nature of the amino acid it protects and the exact composition of the cleavage cocktail.[7][10] The phenolic benzyl ether of Tyrosine is considerably more acid-labile than the benzyl ethers of Serine and Threonine.[7]

During the final cleavage with a high concentration of TFA (typically 95%), some premature cleavage of the O-benzyl group from Tyrosine can occur, although it is generally more resistant than tBu-based ethers.[7][11] The mechanism of acid-catalyzed cleavage involves the protonation of the ether oxygen, followed by the departure of the stable benzyl cation. The presence of scavengers in the cleavage cocktail is critical to prevent this reactive cation from causing side reactions, such as the alkylation of sensitive residues like Tryptophan and Methionine.[11][12]

It's important to note that for certain applications, such as the synthesis of protected peptide fragments, the enhanced stability of the benzyl group to TFA is a distinct advantage, allowing for the selective removal of tBu-based groups while leaving the benzyl protection intact.[9]

Deprotection Strategies for the Benzyloxy Side Chain

The robust nature of the benzyloxy group necessitates specific and often more vigorous deprotection methods compared to tBu-based protecting groups. The choice of method depends on the overall peptide sequence and the presence of other sensitive functional groups.

Catalytic Transfer Hydrogenation

One of the mildest and most common methods for cleaving benzyl ethers is catalytic transfer hydrogenation.[13][14] This method typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen donor, such as formic acid or 1,4-cyclohexadiene.[14] The reaction proceeds via the hydrogenolysis of the carbon-oxygen bond, yielding the deprotected hydroxyl group and toluene.[15]

This method is highly selective and generally does not affect other common protecting groups used in Fmoc-SPPS, making it a truly orthogonal deprotection strategy.[16] However, it is incompatible with peptides containing sulfur-containing amino acids like Cysteine and Methionine, as these can poison the palladium catalyst.

Strong Acid Cleavage

For peptides that are incompatible with catalytic hydrogenation, cleavage of the benzyloxy group can be achieved using very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[17][18] These conditions are significantly harsher than the standard TFA cleavage and require specialized equipment and careful handling. These strong acids can also promote side reactions, and a carefully selected cocktail of scavengers is essential to minimize byproducts.[19]

Potential Side Reactions Involving the Benzyloxy Group

While the benzyloxy group is generally stable, certain side reactions can occur under specific conditions, particularly during strong acid cleavage.

Acid-Catalyzed O to C Migration in Tyrosine

During acidolytic deprotection, particularly with strong acids like HBr in TFA, an acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of the Tyrosine side chain can occur, leading to the formation of 3-benzyltyrosine residues.[19] This side reaction can be suppressed by using a mixture of trifluoroacetic acid and acetic acid or by employing a cocktail of phenol and p-cresol as scavengers.[19]

Incomplete Cleavage

Due to its stability, incomplete removal of the benzyl group can be a concern, especially with strong acid cleavage if the reaction time or acid concentration is insufficient. HPLC analysis is crucial to monitor the completeness of the deprotection reaction.[20]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the standard steps for amino acid coupling and Fmoc deprotection, during which the benzyloxy side chain must remain stable.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes.[21] Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene byproduct.[21]

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (with the benzyloxy side-chain protection) with a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 times) to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: Catalytic Transfer Hydrogenation for Benzyl Ether Deprotection

This protocol describes a mild and selective method for removing the benzyloxy protecting group.

-

Peptide-Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Reaction Setup:

-

Suspend the peptide-resin in a suitable solvent mixture, such as DMF/methanol.

-

Add palladium on activated carbon (Pd/C) catalyst (typically 10% by weight of the resin).

-

Add a hydrogen donor, such as formic acid (several equivalents relative to the benzyl groups).[14]

-

-

Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours to overnight.

-

Monitoring: Monitor the reaction progress by taking small aliquots, cleaving the peptide from the resin with TFA, and analyzing by HPLC-MS.

-

Work-up:

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the resin with the reaction solvent.

-

Proceed with the final TFA cleavage to remove other acid-labile protecting groups and cleave the peptide from the resin.

-

Protocol 3: Strong Acid Cleavage (TFA/Scavenger Cocktail)

This protocol is for the final cleavage and deprotection, including the removal of the benzyloxy group, although it may require extended reaction times or harsher conditions compared to tBu-based groups.

-

Resin Preparation: Wash the dry peptide-resin with DCM.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[11] For peptides containing benzyloxy groups, extended cleavage times may be necessary.

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin) and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[20][22]

-

Peptide Precipitation: Filter the resin and wash it with fresh TFA. Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and then purify the crude peptide by reverse-phase HPLC.

Data Presentation

Table 1: Relative Stability of Side-Chain Protecting Groups in Fmoc-SPPS

| Protecting Group | Amino Acid(s) | Stability to 20% Piperidine/DMF | Lability to 95% TFA/H₂O | Primary Deprotection Method |

| tert-Butyl (tBu) | Ser, Thr, Tyr, Asp, Glu | Stable | Labile | TFA |

| Trityl (Trt) | Asn, Gln, Cys, His | Stable | Very Labile | Dilute TFA, TFA |

| Benzyloxycarbonyl (Z) | Lys | Stable | Moderately Stable | H₂/Pd, Strong Acid |

| Benzyl (Bzl) Ether | Ser, Thr, Tyr | Stable | Highly Stable | H₂/Pd, Strong Acid (HF) |

Visualization of Workflows

Diagram 1: Orthogonal Protection Strategy in Fmoc-SPPS

Caption: Workflow illustrating the standard Fmoc-SPPS cycle and the alternative pathway for orthogonal deprotection of benzyl groups.

Conclusion

The benzyloxy side-chain protecting group offers a valuable tool in the repertoire of the peptide chemist, providing a higher level of stability compared to the more conventional tBu-based protecting groups. This enhanced stability allows for the synthesis of protected peptide fragments and can be advantageous in specific synthetic strategies. However, researchers must be cognizant of the more demanding deprotection conditions required and the potential for side reactions. A thorough understanding of the chemical principles outlined in this guide, coupled with careful experimental design and monitoring, will enable the successful application of benzyloxy-protected amino acids in the synthesis of complex and challenging peptides.

References

- Benchchem. (n.d.). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Bieg, T., & Szeja, W. (1985).

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.

- Wikipedia. (2024, January 21). Peptide synthesis.

- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Bajwa, J. S. (1992). Chemoselective deprotection of benzyl esters in the presence of benzyl ethers, benzyloxymethyl ethers and N-benzyl groups by catalytic transfer hydrogenation. Tetrahedron Letters, 33(16), 2299-2302.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.

- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.

- DriveHQ. (n.d.). Minimal Protection Strategies for SPPS.

- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.

- Benchchem. (n.d.). Application Notes and Protocols for Cleavage and Deprotection of Peptides Synthesized with Fmoc-Val-OH-15N.

- Benchchem. (n.d.). Preventing cleavage of benzyl ether during subsequent reactions.

- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- Taylor & Francis. (2024, February 27). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal.

- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.

- Benchchem. (n.d.). A Comparative Guide to the Orthogonality of the Benzyl Protecting Group in Fmoc Solid-Phase Peptide Synthesis.

- ResearchGate. (n.d.). Amino Acid-Protecting Groups.

- Houben-Weyl. (n.d.). Aromatic Hydroxy Groups.

- Reddit. (2022, September 12). Benzyl ether cleavage in presence of thiourea? [r/Chempros].

- Bodanszky, M., & Bodanszky, A. (1976). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 41(1), 151-154.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.

- Nishiyama, Y., & Han, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(10), 629-636.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242-5251.

- ResearchGate. (n.d.). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides.

- Benchchem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.

- Benchchem. (n.d.). The Nα-Benzyl Protecting Group in Peptide Synthesis: A Technical Guide.

- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Royal Society of Chemistry. (2022, June 21). Dissecting the role of protein phosphorylation: a chemical biology toolbox.

- ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.

- Šebestík, J., & Bláha, I. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino acids, 48(4), 1073–1081.

- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. creative-peptides.com [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzyl Ethers [organic-chemistry.org]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. peptide.com [peptide.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing N-Fmoc-3-benzyloxy-DL-phenylalanine

Abstract

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient assembly of peptide chains.[1] The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely adopted method for SPPS, prized for its mild deprotection conditions which preserve peptide integrity.[2][] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of peptides incorporating the unnatural amino acid, N-Fmoc-3-benzyloxy-DL-phenylalanine. This application note will detail the core principles, step-by-step experimental protocols, and critical considerations for the successful synthesis, cleavage, and purification of peptides containing this modified amino acid.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[4] The fundamental principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[5][6] This orthogonal protection strategy allows for the selective removal of the N-terminal protecting group under mild basic conditions, typically with piperidine, without affecting the acid-labile protecting groups on the amino acid side chains.[1][7]

The synthesis cycle consists of three primary stages:

-

Fmoc Deprotection: Removal of the N-terminal Fmoc group to expose a free amine.

-

Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group and subsequent formation of a peptide bond.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, followed by purification and analysis of the crude peptide.[8]

Special Considerations for N-Fmoc-3-benzyloxy-DL-phenylalanine

The incorporation of N-Fmoc-3-benzyloxy-DL-phenylalanine introduces specific considerations:

-

Side-Chain Protection: The hydroxyl group of the 3-hydroxyphenylalanine is protected by a benzyl ether (benzyloxy group). This protecting group is labile to strong acids and hydrogenolysis. Its removal during the final cleavage step must be carefully managed to prevent side reactions.

-

Racemic Mixture: The "DL" designation indicates that the amino acid is a racemic mixture of both the D and L enantiomers. This will result in the synthesis of a diastereomeric mixture of peptides. For applications requiring a specific stereoisomer, the enantiomerically pure starting material (N-Fmoc-3-benzyloxy-L-phenylalanine or N-Fmoc-3-benzyloxy-D-phenylalanine) should be used. This protocol will proceed with the DL-mixture, and it is crucial for the researcher to be aware of the nature of the final product.

Materials and Reagents

Resins

The choice of resin depends on the desired C-terminal functionality of the peptide.[2]

| Resin Type | C-Terminal Functionality |

| Wang Resin | Carboxylic acid |

| Rink Amide Resin | Amide[9] |

| 2-Chlorotrityl Chloride Resin | Carboxylic acid (useful for protected fragments)[9] |

For this protocol, we will use Rink Amide resin to generate a C-terminally amidated peptide.

Solvents

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Diethyl ether, anhydrous, cold

Reagents

-

N-Fmoc-3-benzyloxy-DL-phenylalanine

-

Other Fmoc-protected amino acids

-

Coupling Reagents:

-

Base:

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Cleavage Cocktail Reagents:

-

Triisopropylsilane (TIS)

-

Deionized water

-

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis, as it allows for optimal permeation of reagents.[7]

-

Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a solid-phase synthesis vessel.

-

Add DMF to the resin (approximately 10 mL/g of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[7]

-

After swelling, drain the DMF from the vessel.

Fmoc Solid-Phase Peptide Synthesis Cycle

The following steps are repeated for each amino acid to be coupled in the peptide sequence.

The Fmoc group is removed using a solution of piperidine in DMF.[5]

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Thoroughly wash the resin with DMF (5 x 10 mL) to remove all traces of piperidine.

This protocol utilizes HBTU/HOBt as the coupling reagents, which are efficient and minimize racemization.[10][11]

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF.

-

Add HBTU (2.9 equivalents) to the amino acid solution.

-

Finally, add DIPEA (6 equivalents) to the mixture to activate the amino acid. The solution should change color.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed. A positive test (dark blue beads) indicates incomplete coupling, and the coupling step should be repeated.

-

After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups simultaneously using a strong acid, typically TFA.[8] Scavengers are added to the cleavage cocktail to trap the reactive cationic species generated during this process, preventing side reactions with sensitive amino acid residues.[12]

Cleavage Cocktail (Reagent K modified for benzyloxy group):

| Component | Percentage (v/v) | Purpose |

| Trifluoroacetic acid (TFA) | 94% | Cleaves the peptide from the resin and removes acid-labile protecting groups. |

| Triisopropylsilane (TIS) | 1% | Scavenger for carbocations. |

| Water | 2.5% | Scavenger and aids in the removal of some protecting groups. |

| Thioanisole | 2.5% | Scavenger, particularly for protecting groups like the benzyloxy group. |

Procedure:

-

After the final coupling and washing steps, perform a final Fmoc deprotection.

-

Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Prepare the cleavage cocktail fresh in a fume hood.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per 100 mg of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin beads. Collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh TFA and then with DCM to recover any remaining peptide. Combine all filtrates.

Peptide Precipitation and Isolation

-

In a centrifuge tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

-

Centrifuge the ether suspension to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Peptide Purification and Analysis

The crude peptide will likely contain impurities from incomplete reactions and side products. Therefore, purification is necessary to obtain a high-purity product.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for peptide purification.[13] The separation is based on the hydrophobicity of the peptide and its impurities.

-

Column: C18 stationary phase

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the peptide. The exact gradient will need to be optimized for each peptide.

-

Detection: UV absorbance at 214 nm and 280 nm.

Analysis by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The expected mass should be calculated, and the observed mass should match. Remember that since a DL-amino acid was used, the final product is a mixture of diastereomers, which will have the same mass.

Troubleshooting

| Problem | Possible Cause | Solution |